2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
Description
2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines a benzodioxepin ring, a triazole ring, and an acetamide group, making it an interesting subject for scientific research.
Properties
Molecular Formula |
C22H24N4O4S |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C22H24N4O4S/c1-3-28-17-8-6-16(7-9-17)23-20(27)14-31-22-25-24-21(26(22)2)15-5-10-18-19(13-15)30-12-4-11-29-18/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,23,27) |
InChI Key |
TUYSBHNVJKLSMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide involves multiple steps, starting with the preparation of the benzodioxepin and triazole intermediates. The reaction conditions typically include the use of solvents such as ethanol or acetone and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxepin ring can be oxidized to form corresponding quinones.
Reduction: The triazole ring can be reduced under specific conditions to yield different products.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines .
Scientific Research Applications
2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological pathways and interactions.
Medicine: It has potential therapeutic applications due to its unique structure and biological activity.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxepin and triazole rings play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include those with benzodioxepin or triazole rings, such as:
- 3,4-dihydro-2H-1,5-benzodioxepin-7-yl derivatives
- 4-methyl-4H-1,2,4-triazole derivatives
Compared to these compounds, 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is unique due to its combination of structural elements, which confer distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
